Acesulfamo de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

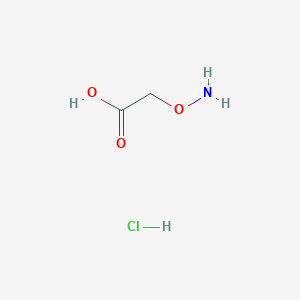

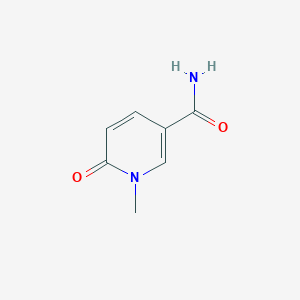

Acesulfame k is a sulfuric acid derivative.

Aplicaciones Científicas De Investigación

Funciones neurometabólicas

Se ha descubierto que la exposición a largo plazo a AceK altera las funciones neurometabólicas en ratones. Esto incluye cambios en los niveles de insulina y leptina en ayunas, el tamaño de los islotes pancreáticos y los niveles de lípidos. Curiosamente, también se observaron funciones de memoria cognitiva deterioradas en ratones tratados con AceK .

Edulcorante no nutritivo

AceK es un edulcorante no nutritivo, lo que significa que proporciona un sabor dulce sin contribuir al consumo calórico. A menudo se combina con otros edulcorantes como el aspartamo o la sucralosa en bebidas carbonatadas .

Aplicaciones farmacéuticas

En la industria farmacéutica, AceK se utiliza como edulcorante para enmascarar el sabor amargo de los productos químicos activos, particularmente en medicamentos masticables y líquidos .

Inhibidor de la P-glicoproteína

La investigación ha demostrado que AceK actúa como un inhibidor de la P-glicoproteína/Proteína de resistencia a múltiples fármacos 1 (PGP/MDR1) humana, que juega un papel clave en la desintoxicación celular y el metabolismo de los fármacos .

Efectos citogenotóxicos

Los estudios han demostrado que AceK puede tener efectos citogenotóxicos. Por ejemplo, se ha encontrado que disminuye la viabilidad celular en células HepG2 y reduce el índice mitótico en linfocitos humanos .

Prueba de calidad

AceK se utiliza como estándar de referencia en pruebas y ensayos de calidad específicos como se especifica en la compendiada USP .

Mecanismo De Acción

Target of Action

Acesulfame potassium (Ace-K) primarily targets the sweet taste receptors in the human body . These receptors, specifically the taste receptor type 1 members 2 and 3 (T1r2 and T1r3), are G-protein coupled receptors that are responsible for the perception of sweetness .

Mode of Action

Ace-K interacts with these sweet taste receptors, triggering a response that is perceived as sweetness. It is 200 times sweeter than sucrose (common sugar), as sweet as aspartame, about two-thirds as sweet as saccharin, and one-third as sweet as sucralose . It has a slightly bitter aftertaste, especially at high concentrations .

Pharmacokinetics

Ace-K exhibits rapid absorption and elimination . It is primarily excreted via the kidneys . The recommended dose of Ace-K per kilogram daily is 15 mg/kg/day .

Result of Action

The primary result of Ace-K’s action is the perception of sweetness without the caloric impact of sugar. Some studies suggest that chronic use of ace-k could affect cognitive functions, potentially via altering neuro-metabolic functions . More research is needed to fully understand the long-term effects of Ace-K consumption.

Action Environment

Ace-K is stable under heat, even under moderately acidic or basic conditions, allowing it to be used as a food additive in baking, or in products that require a long shelf life . Despite having a stable shelf life, Ace-K can eventually degrade to acetoacetamide, which is toxic in high doses . In the environment, Ace-K is generally reported to be environmentally persistent . Recent studies suggest that it can be extensively biodegraded in the environment .

Direcciones Futuras

The use of artificial sweeteners like Ace-K has been controversial due to their potential health risks . Future research may focus on further understanding the interaction between artificial sweeteners and the gut microbiome, as well as the potential role of this interaction in the development of obesity and associated chronic inflammation .

Análisis Bioquímico

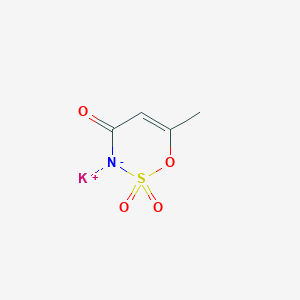

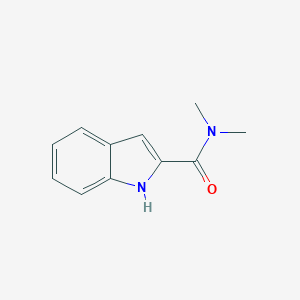

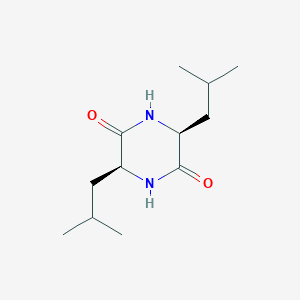

Biochemical Properties

In chemical structure, acesulfame potassium is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide . It is a white crystalline powder with molecular formula C4H4KNO4S . Acesulfame K is 200 times sweeter than sucrose (common sugar), as sweet as aspartame, about two-thirds as sweet as saccharin, and one-third as sweet as sucralose .

Cellular Effects

Acesulfame potassium has been found to have various effects on cells. For instance, it has been observed to perturb the gut microbiome of CD-1 mice after a 4-week treatment . The observed body weight gain, shifts in the gut bacterial community composition, enrichment of functional bacterial genes related to energy metabolism, and fecal metabolomic changes were highly gender-specific . In particular, acesulfame potassium increased body weight gain of male but not female mice .

Molecular Mechanism

The generation of an acesulfame potassium-induced neurological phenotype was associated with metabolic dysregulation (glycolysis inhibition and functional ATP depletion) and neurosynaptic abnormalities (dysregulation of TrkB-mediated BDNF and Akt/Erk-mediated cell growth/survival pathway) in hippocampal neurons .

Temporal Effects in Laboratory Settings

Extended acesulfame potassium exposure (40 weeks) in normal C57BL/6J mice demonstrated a moderate and limited influence on metabolic homeostasis, including altering fasting insulin and leptin levels, pancreatic islet size and lipid levels, without affecting insulin sensitivity and bodyweight .

Dosage Effects in Animal Models

High doses of acesulfame potassium have been found to significantly enhance urine output in mice . There was a positive correlation between K+ and urination volume .

Metabolic Pathways

Acesulfame potassium has been found to affect multiple metabolic pathways in E. coli, which include propanoate, phosphonate, phosphinate and fatty acid metabolism, pentose phosphate pathway, and biosynthesis of several amino acids including lysine and the aromatic amino acids .

Transport and Distribution

Acesulfame potassium and sucralose have been found to act as PGP inhibitors, competing for the natural substrate-binding pocket of PGP . This was observed after exposure to concentrations of acesulfame potassium within expected levels from common foods and beverage consumption .

Subcellular Localization

Given its small molecular size and its ability to be uniformly mixed with other sweeteners , it can be inferred that acesulfame potassium may be distributed throughout the cell

Propiedades

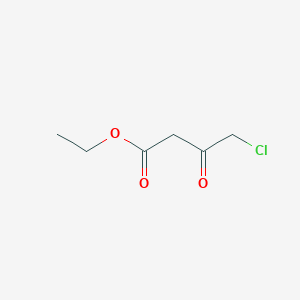

| { "Design of the Synthesis Pathway": "The synthesis of Acesulfame potassium involves the reaction of two precursor compounds, acetoacetic acid and potassium hydroxide, to form the potassium salt of acetoacetic acid. This intermediate is then reacted with sulfamic acid to form Acesulfame potassium.", "Starting Materials": [ "Acetoacetic acid", "Potassium hydroxide", "Sulfamic acid" ], "Reaction": [ "Step 1: Acetoacetic acid is mixed with potassium hydroxide in a reaction vessel and heated to approximately 100°C. The reaction mixture is stirred for several hours until a clear, colorless solution is obtained.", "Step 2: Sulfamic acid is added to the reaction mixture and the temperature is raised to approximately 120°C. The reaction mixture is stirred for several hours until a white crystalline solid is obtained.", "Step 3: The solid is filtered and washed with water to remove any impurities. The resulting product is Acesulfame potassium, which is dried and packaged for use." ] } | |

Número CAS |

55589-62-3 |

Fórmula molecular |

C4H5NO4S.K C4H5KNO4S |

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

potassium;6-methyl-2,2-dioxooxathiazin-4-one |

InChI |

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6); |

Clave InChI |

AHRFRRASJMTTQU-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC(=NS(=O)(=O)O1)[O-].[K+] |

SMILES |

CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |

SMILES canónico |

CC1=CC(=O)NS(=O)(=O)O1.[K] |

melting_point |

Mp 225 dec. (on slow heating) |

| 55589-62-3 | |

Descripción física |

Dry Powder Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |

Números CAS relacionados |

33665-90-6 (Parent) |

Solubilidad |

Very soluble in water, very slightly soluble in ethanol |

Sinónimos |

acesulfam-K acesulfame calcium acesulfame K acesulfame potassium acesulfame sodium acetosulfam acetosulfam potassium acetosulfam, potassium salt acetosulfam, sodium salt acetosulfame acetosulfame calcium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)